3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Thiophene and Pyridine Rings: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the quinazolinone core with the thiophene-pyridine moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the quinazolinone core or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Thiophene-Containing Compounds: Molecules that include thiophene rings.
Pyridine Derivatives: Compounds featuring pyridine rings.
Uniqueness
What sets 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide apart is the combination of these three distinct moieties in a single molecule, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZIPBWAHPGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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